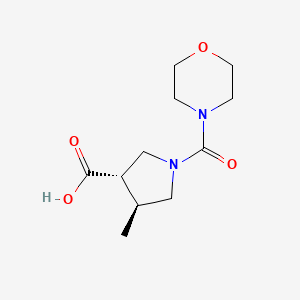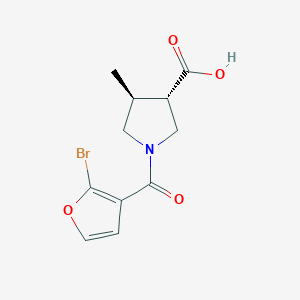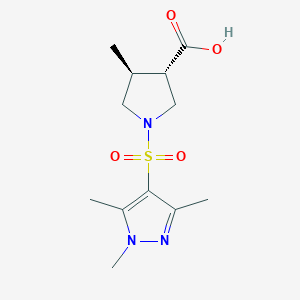
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid, also known as ETCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation and cancer development. (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. Additionally, (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, depending on the research application. In medicine, (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been shown to reduce inflammation and tumor growth in animal models, as well as improve the efficacy of chemotherapy drugs. In agriculture, (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been shown to enhance plant growth and nutrient uptake, as well as improve resistance to environmental stressors such as drought and salinity. In environmental science, (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been shown to effectively remove heavy metals from contaminated soil and water, as well as improve soil quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily synthesized in large quantities. However, there are also some limitations to its use, including its relatively high cost compared to traditional chemical fertilizers, as well as the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid, including further studies on its anti-inflammatory and anti-cancer properties, as well as its potential applications in agriculture and environmental science. Additionally, there is a need for further research on the mechanism of action of (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid, as well as its potential side effects and toxicity in humans and animals. Overall, (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has significant potential for various applications in scientific research, and further studies are needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 5-ethylthiophene-2-carbaldehyde with methyl 3-aminocrotonate to form a key intermediate, which is then subjected to further reactions to obtain the final product. This synthesis method has been optimized to achieve high yield and purity of (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. In medicine, (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs. In agriculture, (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been shown to enhance plant growth and improve crop yield, making it a potential alternative to traditional chemical fertilizers. In environmental science, (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been studied for its ability to remove heavy metals from contaminated soil and water, making it a potential solution for environmental remediation.
Propiedades
IUPAC Name |
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-3-9-4-5-11(18-9)19(16,17)13-6-8(2)10(7-13)12(14)15/h4-5,8,10H,3,6-7H2,1-2H3,(H,14,15)/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQXOFHPGZCAHL-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2C[C@H]([C@@H](C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)
![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)





